molecular formula C18H21N3O3S B12769507 N-(1-Hydroxy-2-(4-((3-methylbutyl)thio)phenyl)-2-oxoethyl)pyrazinecarboxamide CAS No. 53140-58-2

N-(1-Hydroxy-2-(4-((3-methylbutyl)thio)phenyl)-2-oxoethyl)pyrazinecarboxamide

Katalognummer: B12769507
CAS-Nummer: 53140-58-2
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: SBSZECNGISDGHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Hydroxy-2-(4-((3-methylbutyl)thio)phenyl)-2-oxoethyl)pyrazinecarboxamide is a complex organic compound with a unique structure that includes a pyrazine ring, a carboxamide group, and a phenyl group substituted with a 3-methylbutylthio moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxy-2-(4-((3-methylbutyl)thio)phenyl)-2-oxoethyl)pyrazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazine ring with an amine derivative to form the carboxamide group.

    Substitution of the phenyl group: The phenyl group is introduced through a substitution reaction, where a halogenated phenyl derivative reacts with a nucleophile.

    Addition of the 3-methylbutylthio moiety: This step involves the reaction of the phenyl group with a thiol derivative under suitable conditions to introduce the 3-methylbutylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Hydroxy-2-(4-((3-methylbutyl)thio)phenyl)-2-oxoethyl)pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-Hydroxy-2-(4-((3-methylbutyl)thio)phenyl)-2-oxoethyl)pyrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of N-(1-Hydroxy-2-(4-((3-methylbutyl)thio)phenyl)-2-oxoethyl)pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-Hydroxy-2-(4-((3-methylbutyl)thio)phenyl)-2-oxoethyl)pyrazinecarboxamide
  • This compound analogs : Compounds with similar structures but different substituents on the phenyl or pyrazine rings.

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the 3-methylbutylthio moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

53140-58-2

Molekularformel

C18H21N3O3S

Molekulargewicht

359.4 g/mol

IUPAC-Name

N-[1-hydroxy-2-[4-(3-methylbutylsulfanyl)phenyl]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H21N3O3S/c1-12(2)7-10-25-14-5-3-13(4-6-14)16(22)18(24)21-17(23)15-11-19-8-9-20-15/h3-6,8-9,11-12,18,24H,7,10H2,1-2H3,(H,21,23)

InChI-Schlüssel

SBSZECNGISDGHX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCSC1=CC=C(C=C1)C(=O)C(NC(=O)C2=NC=CN=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.